Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a heterocyclic compound with the chemical formula C₁₀H₉ClN₂O₂. It can be synthesized through various methods, including the condensation of ethyl formylacetate with 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) [].
While the specific research applications of Ethyl 2-chloro-3-cyano-6-methylisonicotinate are not extensively documented, its structure suggests potential in various areas:
Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 224.64 g/mol. It is classified as an isonicotinate derivative, which is a type of pyridinecarboxylic acid ester. This compound is characterized by its chloro, cyano, and methyl substituents on the isonicotinate structure, contributing to its unique properties and reactivity. Ethyl 2-chloro-3-cyano-6-methylisonicotinate appears as a solid at room temperature with a predicted density of approximately 1.30 g/cm³ and a melting point of around 58 °C .
There is no scientific literature available on the mechanism of action of ECCMI.
The chemical reactivity of ethyl 2-chloro-3-cyano-6-methylisonicotinate can be attributed to the presence of the chloro and cyano groups, which are known to participate in nucleophilic substitution reactions. The chloro group can be replaced by various nucleophiles, including amines and alcohols, leading to the formation of new derivatives. Additionally, the cyano group can undergo hydrolysis to yield carboxylic acids under acidic or basic conditions. The compound may also participate in cyclization reactions, potentially forming heterocyclic compounds .
Ethyl 2-chloro-3-cyano-6-methylisonicotinate can be synthesized through various methods, commonly involving the reaction of isonicotinic acid derivatives with chloroacetic acid or its derivatives in the presence of a suitable catalyst or base. Another approach includes the introduction of the cyano group via nitrile substitution reactions on appropriate precursors. The synthesis typically requires careful control of reaction conditions to optimize yield and purity .
This compound has potential applications in various fields, including:
Interaction studies involving ethyl 2-chloro-3-cyano-6-methylisonicotinate often focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary data suggest that compounds with similar structures may interact with key biological pathways, potentially influencing cellular processes related to inflammation and cancer progression. Further studies would be necessary to elucidate specific interactions and mechanisms of action .
Ethyl 2-chloro-3-cyano-6-methylisonicotinate shares structural similarities with several other compounds in the pyridinecarboxylic acid family. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl Isonicotinate | C₉H₁₁N₃O₂ | Lacks chloro and cyano groups; used in pharmaceuticals |
Methyl Isonicotinate | C₉H₁₁N₃O₂ | Methyl substituent instead of ethyl; similar applications |
Ethyl 2-chloro-4-cyanopyridine | C₉H₈ClN₃ | Different position for cyano; potential for different biological activity |
Ethyl 2-amino-3-cyano-6-methylisonicotinate | C₁₀H₁₁N₃O₂ | Contains an amino group; may exhibit different reactivity |
Uniqueness: Ethyl 2-chloro-3-cyano-6-methylisonicotinate's unique combination of chloro and cyano functionalities distinguishes it from other derivatives, potentially enhancing its reactivity and biological activity compared to related compounds.
The synthesis of ethyl 2-chloro-3-cyano-6-methylisonicotinate requires strategic selection of precursors that can effectively introduce the required functional groups while maintaining structural integrity of the pyridine ring [1]. The molecular formula C10H9ClN2O2 with a molecular weight of 224.64 grams per mole indicates the need for precursors containing specific carbon, nitrogen, and chlorine sources [1].
Isonicotinic acid derivatives serve as the foundational precursors for this compound . The methyl ester analog, methyl 2-chloro-3-cyano-6-methylisonicotinate, demonstrates that similar synthetic pathways can be adapted for ethyl ester formation through appropriate alcohol selection . The relationship between precursor choice and final product characteristics becomes evident when examining structural analogs, where ethyl ester groups provide increased lipophilicity compared to methyl variants .
The Guareschi-Thorpe reaction represents a key synthetic pathway for pyridine derivative construction . This cyclocondensation reaction involves ethyl 2,4-dioxovalerate and 2-cyanoacetamide in the presence of diethylamine catalyst . The reaction proceeds through nucleophilic addition-cyclization mechanisms where enolate formation enables subsequent intramolecular cyclization and dehydration to yield the pyridine ring structure .
Alternative synthetic routes employ Hantzsch pyridine synthesis methodologies [4]. This multi-component organic reaction combines aldehydes such as formaldehyde with beta-keto esters like ethyl acetoacetate and nitrogen donors including ammonium acetate or ammonia [4]. The initial dihydropyridine product undergoes oxidation to achieve aromatization, driven by the thermodynamic stability of the aromatic pyridine system [4].
Reaction Pathway | Key Precursors | Catalyst System | Yield Range |
---|---|---|---|
Guareschi-Thorpe | Ethyl 2,4-dioxovalerate, 2-cyanoacetamide | Diethylamine | 60-75% |
Hantzsch Synthesis | Formaldehyde, ethyl acetoacetate, ammonia | Acid catalysts | 55-85% |
Direct Esterification | Isonicotinic acid, ethanol | Sulfuric acid | 70-90% |
Machine learning approaches to precursor selection have demonstrated significant potential for optimizing synthetic routes [5]. The correlation between target molecules and precursor combinations can be learned without explicit chemical rule input, enabling prediction of suitable precursor systems [5]. Approximately half of target materials in comprehensive synthesis datasets utilize uncommon precursors, indicating the importance of exploring non-traditional precursor combinations [5].
The selection process considers multiple factors including temperature requirements, reaction time constraints, and product purity specifications [5]. Precursor dependencies play crucial roles, as certain combinations show strong correlations in successful syntheses [5]. For instance, nitrate-based precursors tend to be used together due to their compatible solubility properties and applicability for solution processing methods [5].
Zinc-based catalytic systems have shown remarkable effectiveness for chlorination reactions [6]. N-pentafluorobenzyl-PyBidine-zinc acetate complexes promote asymmetric chlorination of beta-ketoesters with N-chlorosuccinimide, achieving up to 82% enantiomeric excess [6]. The basic nature of these zinc catalysts facilitates zinc-enolate formation from beta-ketoesters, providing a mechanistic foundation for controlled chlorination [6].
The catalytic system operates through formation of zinc-enolate intermediates on the basic catalyst surface [6]. This mechanism enables nucleophilic reaction of the enolate with chlorinating reagents under controlled conditions [6]. The use of sodium hydrogen carbonate as an additive enhances the catalytic efficiency by maintaining optimal basicity throughout the reaction process [6].
Recent developments in polar chlorination pathways offer alternatives to radical-based methods [7]. Trifluoromethanesulfonyl chloride activation promotes formation of enamine tautomers that react readily with electrophilic chlorination reagents [7]. This approach enables selective heterobenzylic carbon-hydrogen chlorination of 2- and 4-alkyl-substituted pyridines and related heterocycles [7].
The mechanism involves catalytic activation of substrates through trifluoromethanesulfonyl chloride, facilitating ionization of carbon-hydrogen bonds to form alkylidene dihydropyridine intermediates [7]. These intermediates undergo subsequent reaction with electrophilic chlorination reagents, providing site-selective chlorination at desired positions [7].
Chlorination Method | Catalyst System | Temperature | Selectivity | Yield Range |
---|---|---|---|---|
Asymmetric Zinc | PyBidine-Zn(OAc)2 | Room temperature | 82% ee | 65-85% |
Polar Activation | TfCl/TCCA | 0-25°C | >95% regioselective | 57-94% |
Radical NCS | N-chlorosuccinimide | 80°C | Moderate | 45-75% |
Transition metal-catalyzed cyano functionalization provides efficient methods for introducing cyano groups into organic molecules [8]. Hydrogen cyanide serves as the traditional cyano source, though alternative reagents have been developed to address volatility and toxicity concerns [8]. Trimethylsilyl cyanide represents a safer alternative that generates free cyanide ions in situ through catalytic activation [8].
Copper-catalyzed hydrocyanation of alpha-aryl diazoesters demonstrates effective cyano group introduction under mild conditions [8]. The addition of trimethylsilyl cyanide significantly accelerates conversion by generating free cyanide ions, affording various alpha-aryl cyano-acetates in yields up to 93% [8]. This methodology provides access to chiral cyanates through copper(I) catalyst mediation [8].
Traditional esterification methods for synthesizing ethyl 2-chloro-3-cyano-6-methylisonicotinate employ acid-catalyzed condensation of the corresponding carboxylic acid with ethanol [9]. The reaction typically utilizes sulfuric acid as catalyst, requiring careful temperature control to prevent decomposition of sensitive functional groups [9]. Reaction yields generally range from 70-90% depending on reaction conditions and purification methods employed [9].
Mechanistic studies reveal that esterification proceeds through protonation of the carboxyl group, followed by nucleophilic attack by ethanol [10]. The equilibrium nature of the reaction necessitates removal of water to drive the reaction toward product formation [10]. Kinetic analysis demonstrates that catalyst concentration, temperature, and reagent stoichiometry significantly influence reaction rates and final yields [10].
Computational investigations of solvent effects reveal significant influences on esterification reaction barriers [11]. Solvents with dielectric constants greater than 20.0 can sufficiently reduce potential energy barriers for esterification reactions [11]. Water paradoxically shows the largest barrier reduction due to its high dielectric constant, though its presence as a reaction product limits practical utility [11].
The optimization of palmitic acid esterification with methanol demonstrates that solvent selection critically affects both thermodynamic and kinetic parameters [11]. Dodecylbenzenesulfonic acid serves as an effective phase transfer catalyst, competing with water molecules for substrate binding [11]. This catalytic system achieves 81% separation yield through enhanced reactant combination and lowered energy barriers [11].
Solvent System | Dielectric Constant | Energy Barrier Reduction | Practical Yield |
---|---|---|---|
Ethanol | 24.3 | Moderate | 75-85% |
Methanol | 32.7 | High | 80-90% |
Dichloromethane | 8.9 | Low | 60-70% |
Toluene | 2.4 | Minimal | 45-60% |
High-speed ball-milling represents an innovative solvent-free approach to esterification [9]. The iodine/potassium dihydrogen phosphate system affords esterification products in yields ranging from 45-91% within 20 minutes of grinding [9]. This mechanically induced process operates at room temperature, eliminating thermal degradation concerns for sensitive substrates [9].
The alternative potassium iodide/triethyl phosphite system provides esterification products in 24-85% yields after 60 minutes of grinding [9]. Both systems operate through different reaction mechanisms but achieve transition-metal-free and solvent-free conditions [9]. The ball-milling approach demonstrates particular utility for late-stage diversification of natural products, expanding synthetic accessibility [9].
Microreactor technology enables significant yield improvements through enhanced mass transfer and precise reaction control [12]. Water separation using T-type zeolite membranes through pervaporation allows equilibrium esterification reactions to achieve higher conversions [12]. Continuous water removal shifts reaction equilibrium toward product formation, improving yields by up to 10.3 percentage points compared to batch methods [12].
The microreactor approach increases reaction rate constants by approximately 50-fold compared to conventional batch methods [12]. This enhancement results from improved mixing efficiency and accurately defined reaction times [12]. The space-time yield improvements demonstrate the potential for process intensification in esterification reactions [12].
Continuous flow microreactors enable chemical reactions within shielded pipes and tubes, overcoming limitations of traditional batch reactors [13]. The fundamental architecture allows for reaction conditions that batch processes cannot safely achieve, resulting in higher quality products with fewer impurities and shorter reaction cycle times [14]. Tubular reactors operate as steady-state continuous flow vessels, mixing various chemical types while depending on reactant position rather than time [14].
Microreactor systems demonstrate exceptional performance for pyridine derivative synthesis [15]. Titanium silicalite catalyst systems in packed-bed microreactors achieve up to 99% yields for pyridine N-oxide formation using hydrogen peroxide in methanol [15]. The continuous operation capability extends beyond 800 hours while maintaining catalytic activity, providing substantial potential for large-scale production [15].
The synthesis of 4-nitropyridine demonstrates effective two-step continuous flow methodology [16]. Pyridine N-oxide undergoes nitration with nitric acid and sulfuric acid to form 4-nitropyridine N-oxide, followed by reduction with phosphorus trichloride [16]. This continuous approach minimizes accumulation of potentially explosive nitration intermediates, enabling safe scale-up with 83% overall yield compared to 57% for batch processes [16].
The continuous flow methodology eliminates offline purification of intermediates while providing environmental and safety advantages inherent to microreaction technology [16]. High mixing efficiency and accurately defined reaction times prevent formation of undesired by-products, particularly the elimination of 2-nitropyridine side products [16].
Process Parameter | Batch Method | Continuous Flow | Improvement Factor |
---|---|---|---|
Overall Yield | 57% | 83% | 1.5x |
Reaction Time | 180 min | 85 min | 2.1x |
Intermediate Isolation | Required | Not required | Process simplification |
Safety Profile | Moderate risk | Low risk | Significant improvement |
Continuous flow processing enables protecting-group-free organolithium reactions through greatly reduced residence times [17]. Aryllithium species bearing ketone carbonyl groups can be generated and reacted with electrophiles using residence times of 0.003 seconds or less [17]. This approach eliminates the traditional requirement for protecting group installation and removal, enhancing synthetic efficiency [17].
The Bohlmann-Rahtz pyridine synthesis adapts effectively to continuous flow conditions [18]. Microwave-assisted flow reactions provide reliable methods for scaling pyridine derivative production [18]. The use of Brønsted acid catalysts allows Michael addition and cyclodehydration in single steps without intermediate isolation, yielding trisubstituted pyridines as single regioisomers [18].
Continuous flow methods offer significant advantages for reaction scale-up without requiring costly re-optimization [19]. The basic approach to modifying product output involves changing reaction runtime rather than modifying entire processes or running multiple batches [19]. This capability meets green chemical engineering principles by allowing production to match actual needs [19].
Flow-microreactor synthesis provides powerful tools for reaction integration and green sustainable synthesis [17]. The precise control of residence time through adjustment of tube length and flow speed enables millisecond-order reaction control [17]. Such features support the concept of flash chemistry, where extremely short reaction times enable previously impossible transformations [17].
Industrial scale production of organic compounds faces significant challenges related to multi-step synthesis requirements [19]. Fine chemical and pharmaceutical production typically involves multiple work-up and purification steps at each stage, negatively impacting material efficiency [19]. Approaches that circumvent or simplify these steps can provide enormous environmental benefits for multi-step chemical syntheses [19].
The development of bulk organic chemical processes requires consideration of reaction scale-up limitations [20]. Costly re-optimization reactions become necessary due to changes in mixing and heating properties when transitioning from bench-scale to industrial scale [19]. Reactions that work effectively at small scale may require increased reaction times, super-cooling, or may become impossible to execute at large scale [19].
The comparison between homogeneous and heterogeneous catalytic systems reveals distinct advantages and disadvantages for industrial implementation [21]. Homogeneous catalysts provide higher activity and selectivity due to single active site accessibility, but present difficulties in catalyst recovery and recycling [21]. Heterogeneous catalysts offer easier separation and reuse but often suffer from multiple active site heterogeneity affecting selectivity [21].
Industrial catalyst selection must balance performance metrics with economic considerations [22]. Ruthenium-based catalysts demonstrate superior activity at lower temperatures compared to nickel-based alternatives, but carry significantly higher material costs [22]. The cost differential between ruthenium and nickel catalysts approaches two to three times higher for ruthenium systems, though this difference may be justified for small-scale applications requiring simplified reactor designs [22].
Catalyst Type | Activity | Selectivity | Recovery | Cost | Industrial Viability |
---|---|---|---|---|---|
Homogeneous | Excellent | Excellent | Difficult | Moderate | Limited scale |
Heterogeneous | Good | Variable | Easy | Low | Large scale preferred |
Hybrid Systems | Very good | Good | Moderate | Moderate | Emerging technology |
Industrial processes must address complex solvent effects that significantly influence reaction kinetics, thermodynamics, and product selectivity [23]. Solvents can directly participate in reaction steps, compete with reactants for catalyst interaction, and alter relative stabilization of reactants, transition states, and products [23]. These effects require careful consideration during process development to ensure reproducible and efficient large-scale operation [23].
Environmental regulations increasingly demand sustainable solvent selection and waste minimization strategies [24]. The replacement of traditional organic solvents with greener alternatives presents ongoing challenges for maintaining reaction efficiency while meeting environmental compliance requirements [24]. Biomass-derived solvents offer potential solutions but require extensive validation for industrial implementation [24].
The transition from laboratory-scale synthesis to industrial production involves substantial economic and technical barriers [25]. Excellence in industrial organic synthesis requires optimization principles that minimize resource consumption while maximizing product yield and quality [25]. The concept of atom economy, step economy, and redox economy provides frameworks for evaluating process efficiency beyond simple yield measurements [25].
Industrial implementation faces challenges related to equipment design, process control, and quality assurance [20]. The development of continuous processes requires sophisticated monitoring and control systems to maintain product specifications across extended production campaigns [20]. Investment in specialized equipment and operator training adds significant capital requirements that must be justified through improved process economics [20].
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